(+)-Di-tert-butyl L-tartrate

説明

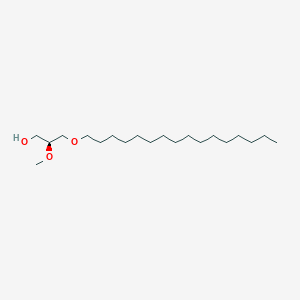

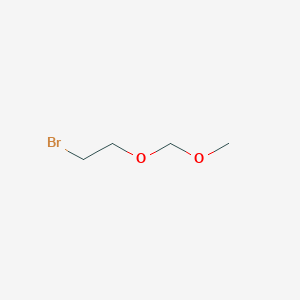

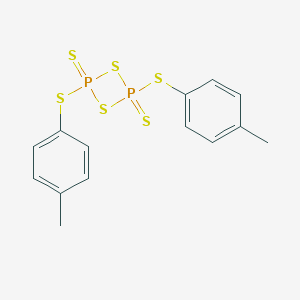

“(+)-Di-tert-butyl L-tartrate” is a chemical compound with the linear formula [CH(OH)CO2C(CH3)3]2 . It has a molecular weight of 262.30 . It is commonly used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of “(+)-Di-tert-butyl L-tartrate” can be represented by the SMILES stringCC(C)(C)OC(=O)C@HC@@HC(=O)OC(C)(C)C . The InChI key for this compound is ITWOKJQQGHCDBL-HTQZYQBOSA-N . Physical And Chemical Properties Analysis

“(+)-Di-tert-butyl L-tartrate” is a solid at 20 degrees Celsius . It has a melting point of 90-92 degrees Celsius . The specific rotation [α]20/D is +11°, c = 1 in acetone .科学的研究の応用

Sports Nutrition and Performance Enhancement

L-carnitine, which can be supplemented in the form of L-carnitine L-tartrate, is used by recreationally-active, competitive, and highly trained athletes . It has been shown to have an effect on metabolism and metabolic modifications . Prolonged supplementation of L-carnitine, especially in combination with carbohydrates, may increase muscle total carnitine content, which could potentially enhance athletic performance .

Aging and Cognitive Function

L-carnitine supplementation has been shown to significantly increase muscle mass, improve physical effort tolerance, and cognitive function in centenarians . This suggests that L-carnitine L-tartrate could potentially be used to improve physical and cognitive function in the elderly .

Immune System Regulation

L-carnitine tartrate has immunomodulatory effects that might influence the management of infectious diseases, including COVID-19 . It plays a crucial role in immune-system functioning by alleviating inflammation and increasing antioxidant status .

Energy Metabolism

L-carnitine’s main function is the transport of long-chain fatty acids into the mitochondrial matrix for their conversion into energy, via the β-oxidation process . This suggests that L-carnitine L-tartrate could potentially be used to enhance energy metabolism .

Antioxidant and Anti-inflammatory Effects

L-carnitine acts as an antioxidant and anti-inflammatory compound . It may attenuate exercise-induced muscle damage . This suggests that L-carnitine L-tartrate could potentially be used to reduce inflammation and oxidative stress .

Potential Role in High-Intensity Sports Performance

Although the scientific evidence is controversial, some studies suggest that L-carnitine L-tartrate supplementation could be effective in both high- and moderate-intensity sports performance .

Safety and Hazards

Based on the Safety Data Sheet, “(+)-Di-tert-butyl L-tartrate” should not be used for food, drug, pesticide, or biocidal product use . In case of eye or skin contact, rinse immediately with plenty of water and seek medical attention . If ingested, clean the mouth with water and drink plenty of water afterwards . It is classified as a non-combustible solid .

特性

IUPAC Name |

ditert-butyl (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWOKJQQGHCDBL-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433161 | |

| Record name | (+)-Di-tert-butyl L-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Di-tert-butyl L-tartrate | |

CAS RN |

117384-45-9 | |

| Record name | (+)-Di-tert-butyl L-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the inclusion complexes of (+)-Di-tert-butyl L-tartrate and α-cyclodextrin?

A1: (+)-Di-tert-butyl L-tartrate is a chiral molecule often used as a building block in organic synthesis. α-Cyclodextrin, a cyclic oligosaccharide, can encapsulate guest molecules within its hydrophobic cavity, forming inclusion complexes. Studying these complexes provides insights into molecular recognition processes and can lead to novel applications in drug delivery, separation sciences, and catalysis. The formation of 1:1 and 1:2 inclusion complexes between (+)-Di-tert-butyl L-tartrate and α-cyclodextrin, as investigated in the paper [], demonstrates the potential for modifying the physicochemical properties of the guest molecule through encapsulation. This modification can influence solubility, stability, and bioavailability, which are crucial factors for various applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)

![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)